molecular formula C7H10N2O3 B6266988 ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate CAS No. 60178-98-5

ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B6266988
CAS No.: 60178-98-5
M. Wt: 170.2
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Description

Ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate (CID 13010360) is a pyrazole derivative of significant interest in medicinal and organic chemistry as a versatile synthetic intermediate . Pyrazole derivatives are recognized as privileged scaffolds in pharmacological research due to their wide range of biological activities . As a building block, this compound can be used to synthesize more complex heterocyclic systems. Its functional groups, including the ester and hydroxyl moieties, enhance its reactivity and make it suitable for various chemical transformations, such as nucleophilic substitutions and cyclization reactions . Researchers value pyrazole carboxylates for their potential in developing new therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of biological activities in scientific studies, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . Some related compounds have also been investigated as potential inhibitors of specific enzymes, such as dihydroorotate dehydrogenase (DHODH) in antimalarial research . The mechanism of action for pyrazole-based compounds often involves interaction with enzymatic targets or receptors; for instance, anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while anticancer effects can arise from inducing apoptosis or inhibiting cell proliferation pathways . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling this compound.

Properties

CAS No.

60178-98-5

Molecular Formula

C7H10N2O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for Ethyl 5 Hydroxy 4 Methyl 1h Pyrazole 3 Carboxylate

Historical Evolution of Pyrazole (B372694) Carboxylate Synthesis in Organic Chemistry

The journey of pyrazole synthesis began in 1883 with Ludwig Knorr's reaction of a β-diketone with a hydrazine (B178648) derivative. nih.gov This foundational discovery, known as the Knorr pyrazole synthesis, laid the groundwork for over a century of developments in the field. nih.govjk-sci.com Initially, these syntheses often involved straightforward condensations but sometimes lacked control over regioselectivity, leading to mixtures of isomers. nih.gov

Over the years, the toolkit for synthesizing pyrazole carboxylates expanded to include various strategies such as 1,3-dipolar cycloadditions and multicomponent reactions. nih.govnih.gov The drive for efficiency and molecular diversity has led to numerous refinements of these classical methods. The pyrazole core is a key feature in many commercial products, highlighting the long-standing importance of developing robust synthetic routes. nih.govmdpi.com

Classical Cyclization and Condensation Strategies

Traditional methods for constructing the pyrazole ring remain highly relevant in organic synthesis. These strategies typically involve the formation of the heterocyclic ring through the reaction of two key components, a binucleophile (like hydrazine) and a 1,3-dielectrophile.

Reactions Involving 1,3-Dicarbonyl Compounds and Hydrazine Derivatives

The most classic and widely used method for pyrazole synthesis is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives. nih.govbeilstein-journals.org This approach is valued for its simplicity and the ready availability of the starting materials. nih.gov

The reaction mechanism involves the initial formation of an imine between one of the carbonyl groups and the hydrazine, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. jk-sci.com A key challenge in this method can be the control of regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, which can lead to the formation of two different regioisomers. nih.gov

Reactant AReactant BConditionsProductKey Features
1,3-DiketoneHydrazine DerivativeAcid or Base CatalysisPolysubstituted PyrazoleSimple, rapid, potential for regioisomers. nih.gov
β-KetoesterHydrazineVariesPyrazoloneFormation of a ketone on the pyrazole ring.
Acetylenic KetonesHydrazine DerivativeVariesPyrazoleUtilizes the reactivity of the triple bond. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a significant advantage in terms of efficiency and atom economy by combining three or more reactants in a single step to form a complex product. nih.govbeilstein-journals.org This strategy has been successfully applied to the synthesis of highly functionalized pyrazole carboxylates.

A common MCR approach for pyrazoles involves the in-situ generation of a 1,3-dicarbonyl compound, which then reacts with a hydrazine derivative. nih.gov For instance, an enolate can be acylated in the reaction mixture to form the necessary dicarbonyl intermediate. nih.gov These one-pot procedures streamline the synthetic process, reduce waste, and allow for the creation of diverse molecular libraries by varying the starting components. nih.govbeilstein-journals.org Four-component reactions have also been developed, for example, by reacting aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate (B1144303), to produce complex fused pyrazole systems like pyrano[2,3-c]pyrazoles. mdpi.com

Contemporary and Sustainable Synthetic Innovations

Modern organic synthesis places a strong emphasis on sustainability, leading to the development of new methods that are more environmentally friendly and efficient.

Catalyst-Mediated Processes (e.g., Homogeneous, Heterogeneous, Organocatalysis)

Catalysis plays a crucial role in modern pyrazole synthesis by enabling reactions under milder conditions, improving yields, and enhancing selectivity. nih.gov

Homogeneous Catalysis: Transition metals like palladium and copper are used to catalyze cross-coupling reactions to functionalize the pyrazole ring or to facilitate the cyclization itself. nih.govacademie-sciences.fr For example, copper catalysis can be used in the N-functionalization of pyrazoles in a one-pot fashion. nih.gov Iron catalysts, being more abundant and less toxic, are gaining traction for sustainable pyrazole synthesis from feedstocks like alcohols. rsc.orgrsc.org

Heterogeneous Catalysis: Solid-supported catalysts offer the advantage of easy separation and recyclability. Materials like nano-sized magnesium oxide and copper ferrite (B1171679) have been employed for the synthesis of pyranopyrazole derivatives, often in aqueous media, which enhances the green credentials of the process. nih.gov

Organocatalysis: Small organic molecules can also catalyze pyrazole synthesis. For instance, meglumine (B1676163) has been used as a catalyst in one-pot syntheses of pyrazole derivatives. tandfonline.com

Energy-Efficient Techniques (e.g., Microwave-Assisted, Ultrasound-Assisted Synthesis)

To reduce energy consumption and reaction times, alternative energy sources are increasingly being utilized in organic synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.orgrsc.org It provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. rsc.orgresearchgate.nettandfonline.com This technique has been widely applied to the synthesis of various pyrazole derivatives. rsc.orgrsc.org

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides mechanical energy that can enhance reaction rates and yields. rsc.org This technique, which promotes the formation and collapse of cavitation bubbles, has been successfully used in the synthesis of pyrazolyl thiourea (B124793) derivatives and pyrano[2,3-c]pyrazoles, often under mild conditions and in environmentally benign solvents like water. arabjchem.orgrsc.org

TechniqueTypical Reaction TimeTemperatureKey Advantages
Conventional HeatingHoursOften elevatedWell-established
Microwave IrradiationMinutesCan be controlled preciselyRapid heating, increased yields, reduced side reactions. rsc.orgrsc.org
Ultrasound IrradiationMinutes to HoursOften at room temperatureEnergy efficient, can improve yields, suitable for milder conditions. rsc.orgarabjchem.org

Solvent-Free and Environmentally Benign Reaction Conditions

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. These methods often involve the reduction or elimination of hazardous organic solvents and the use of alternative energy sources to accelerate reactions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rsc.orgrsc.orgmdpi.com For the synthesis of pyrazole derivatives, microwave-assisted protocols can be conducted under solvent-free conditions, sometimes with the use of a solid support or a catalyst. mdpi.commdpi.com For the synthesis of the title compound, a mixture of diethyl 2-methyl-3-oxosuccinate and hydrazine hydrate could potentially be subjected to microwave irradiation, possibly with a catalytic amount of an acid like acetic acid or a solid catalyst, to facilitate a rapid and efficient cyclization. rsc.orgdergipark.org.tr

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient and environmentally friendly technique used to promote organic reactions. researchgate.netbgu.ac.il Ultrasound irradiation can enhance reaction rates and yields in the synthesis of pyrazolones from β-keto esters and hydrazines, often under mild, solvent-free conditions. researchgate.net This method's effectiveness stems from the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, thereby accelerating the chemical transformation. The reaction of diethyl 2-methyl-3-oxosuccinate with hydrazine could be facilitated by ultrasound, potentially leading to a high yield of the desired product in a short time without the need for bulk solvent. researchgate.netbgu.ac.il

Catalyst-Mediated Solvent-Free Reactions: Solvent-free reactions, conducted by grinding the reactants together, sometimes with a catalyst, represent a highly green synthetic approach. tandfonline.comrsc.org Various catalysts, including ionic liquids like tetrabutylammonium (B224687) bromide (TBAB) or solid acids, have been employed for the synthesis of pyrazoles under solvent-free conditions at room temperature. tandfonline.comrsc.org These methods offer advantages such as operational simplicity, reduced pollution, and often, easy recovery and reuse of the catalyst.

The following table summarizes potential environmentally benign conditions for the synthesis of the target compound, based on methodologies reported for similar pyrazoles.

MethodEnergy SourceSolventCatalyst (Example)Typical Reaction TimeTypical Yield Range
Microwave-AssistedMicrowaveSolvent-free or Water/Ethanol (B145695)Acetic Acid / Zinc Triflate rsc.org5-20 minutes dergipark.org.tr85-99% rsc.org
Ultrasound-AssistedUltrasoundSolvent-freeNone / HFIP bgu.ac.il15-70 minutes mdpi.comGood to Excellent researchgate.net
Grinding/CatalysisMechanicalSolvent-freeTBAB tandfonline.com0.5-3 hours75-86% tandfonline.com

Optimization Parameters for Reaction Efficiency and Product Purity in Laboratory Synthesis

The efficiency and purity of the synthesis of ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate are dependent on several key reaction parameters. Optimization of these parameters is crucial for maximizing yield and minimizing the formation of byproducts.

Temperature: Reaction temperature plays a critical role. In conventional heating methods, refluxing in a suitable solvent like ethanol is common for pyrazole synthesis. nih.gov However, the temperature needs to be controlled to avoid side reactions. Microwave-assisted synthesis allows for precise temperature control at elevated temperatures, which can dramatically shorten reaction times. dergipark.org.trnih.gov

Catalyst: The choice of catalyst can significantly influence the reaction rate and selectivity. While the reaction can proceed without a catalyst, acidic catalysts such as acetic acid, or Lewis acids like zinc triflate, are often used to promote the condensation and cyclization steps. rsc.orgnih.gov For greener approaches, recyclable solid acid catalysts can be employed. rsc.org

Solvent: The polarity of the solvent can affect the reaction. Polar protic solvents like ethanol are commonly used and are effective at solvating the reactants. nih.gov However, for improved regioselectivity in the synthesis of some pyrazoles, aprotic dipolar solvents have been shown to be superior. nih.gov As discussed, environmentally benign options like water or solvent-free conditions are increasingly preferred. dergipark.org.tr

Reactant Ratio and Addition Order: The stoichiometry of the reactants, diethyl 2-methyl-3-oxosuccinate and hydrazine, should be carefully controlled. Typically, a slight excess of hydrazine may be used to ensure complete consumption of the dicarbonyl compound. The order of addition can also be important in minimizing side reactions.

Reaction Time: The reaction time is highly dependent on the method used. Conventional heating may require several hours, whereas microwave or ultrasound-assisted methods can often be completed in minutes. rsc.orgmdpi.com Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

The table below outlines key optimization parameters based on studies of related pyrazole syntheses.

ParameterCondition 1Condition 2Condition 3Outcome/Observation
Solvent EthanolN,N-Dimethylacetamide (DMA)Solvent-free (Microwave)DMA can improve regioselectivity in some cases. nih.gov Solvent-free microwave conditions often provide the highest efficiency. mdpi.com
Catalyst NoneAcetic AcidZinc Triflate (10 mol%)Acid catalysts generally accelerate the reaction. Lewis acids can be highly effective. rsc.org
Temperature Room TemperatureReflux (e.g., ~78°C in Ethanol)120°C (Microwave)Higher temperatures significantly reduce reaction time, especially with microwave heating. rsc.org
Time 12-24 hours2-6 hours5-15 minutesMicrowave and ultrasound methods drastically cut down the required reaction time. rsc.orgmdpi.com

Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Scalability

The choice of a synthetic pathway for this compound depends on factors such as desired yield, purity, cost, environmental impact, and the scale of production.

Classical Condensation: The traditional method involves the condensation of a 1,3-dicarbonyl compound with hydrazine in a solvent like ethanol, often with heating under reflux for several hours. nih.gov

Efficiency: This method can provide good yields, but the long reaction times and energy consumption for prolonged heating are drawbacks.

Selectivity: For the synthesis of the title compound from diethyl 2-methyl-3-oxosuccinate and unsubstituted hydrazine, regioselectivity is not a concern. However, in syntheses with substituted hydrazines, controlling regioselectivity can be a challenge and is often solvent-dependent. nih.gov

Scalability: This method is generally scalable and is used for industrial production of many heterocyclic compounds. However, managing large volumes of flammable solvents and ensuring even heating can be challenging on a large scale.

Green Synthetic Methods (Microwave and Ultrasound): These modern techniques offer significant advantages over classical methods.

Efficiency: Microwave and ultrasound-assisted syntheses are highly efficient, with drastically reduced reaction times (minutes versus hours) and often higher yields. rsc.orgrsc.orgmdpi.com The energy is delivered directly to the reacting molecules, leading to more efficient heating. acs.org

Selectivity: The rapid and controlled heating in microwave synthesis can sometimes lead to improved selectivity and reduced byproduct formation.

Scalability: Scaling up microwave-assisted synthesis from a laboratory scale to an industrial scale has been a subject of considerable research. While batch microwave reactors for larger scales are available, challenges in achieving uniform microwave irradiation in large volumes remain. acs.orgnih.gov Flow chemistry setups combined with microwave heating are a promising avenue for the continuous and scalable production of such compounds. acs.orgunito.it Ultrasound-assisted synthesis is also scalable, with industrial-scale ultrasonic reactors being available.

The following table provides a comparative overview of these synthetic approaches.

FeatureClassical CondensationMicrowave-Assisted SynthesisUltrasound-Assisted Synthesis
Reaction Time Long (hours to days)Very short (minutes) rsc.orgShort (minutes to hours) mdpi.com
Energy Efficiency LowHighHigh
Yield Moderate to highOften higher than classical methods rsc.orgGood to excellent researchgate.net
Solvent Use High (typically organic solvents)Minimal or solvent-free mdpi.comMinimal or solvent-free researchgate.net
Scalability Well-established but can be challengingFeasible, but requires specialized equipment; flow chemistry is a promising option. acs.orgnih.govacs.orgGenerally considered scalable.
Environmental Impact Higher (solvent waste, energy use)LowLow

Computational and Theoretical Investigations of Ethyl 5 Hydroxy 4 Methyl 1h Pyrazole 3 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for predicting the electronic structure and reactivity of molecules. DFT methods are used to determine molecular geometry, vibrational frequencies, and electronic properties, providing a detailed understanding of a compound's stability and chemical behavior. bohrium.commaterialsciencejournal.org For pyrazole (B372694) derivatives, DFT calculations are frequently employed to analyze their structural parameters and electronic properties, often using basis sets like 6-311++G(d,p) to ensure accuracy. bohrium.comnih.gov These calculations help in understanding intramolecular charge transfer, chemical stability, and reactivity. nih.gov

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. nih.gov For pyrazole derivatives, DFT methods are used to calculate key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net The optimized geometry from these calculations is often found to be in good agreement with experimental data obtained from techniques like single-crystal X-ray diffraction. researchgate.netuomphysics.net

Conformer analysis, often performed using Potential Energy Surface (PES) scans, investigates the different spatial arrangements (conformers) of a molecule and their relative energies. nih.gov This is crucial for flexible molecules, as it identifies the most stable conformer, which is essential for accurate predictions of other properties. Studies on related heterocyclic compounds have shown that intramolecular hydrogen bonding and the planarity of conjugated systems play a significant role in stabilizing the molecular structure. nih.gov

Table 1: Representative Theoretical Structural Parameters for a Pyrazole Ring Core Note: This table provides typical values for pyrazole derivatives based on computational studies; specific values for ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate would require a dedicated DFT calculation.

ParameterDescriptionTypical Calculated Value
N1-N2 Bond LengthThe length of the bond between the two adjacent nitrogen atoms.~ 1.36 Å
C3-N2 Bond LengthThe length of the bond between a carbon and nitrogen atom in the ring.~ 1.33 Å
C4-C5 Bond LengthThe length of the carbon-carbon bond within the pyrazole ring.~ 1.39 Å
N1-N2-C3 AngleThe bond angle within the pyrazole ring involving the two nitrogens.~ 112°
C3-C4-C5 AngleThe bond angle within the pyrazole ring involving the three carbons.~ 105°

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry used to describe chemical reactivity and electronic properties. materialsciencejournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy represents its ability to accept electrons. edu.krd

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. edu.krd A small HOMO-LUMO gap suggests that a molecule is more reactive and has a higher potential for intramolecular charge transfer, which is relevant for applications in electronics and pharmacology. materialsciencejournal.orgnih.gov For various pyrazole and heterocyclic compounds, the HOMO-LUMO gap is calculated to predict their chemical reactivity and stability. materialsciencejournal.orgnih.gov

Table 2: Example of Frontier Molecular Orbital Energy Data from DFT Calculations Note: The values presented are illustrative for heterocyclic compounds and not specific to the title compound.

ParameterEnergy (eV)Description
EHOMO~ -6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO~ -1.9 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)~ 4.6 eVELUMO - EHOMO; indicates chemical reactivity and stability.

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure.

IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These theoretical frequencies are often scaled to correct for approximations in the computational method and show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This analysis helps in assigning specific vibrational modes to the functional groups within the molecule. bohrium.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.govasrjetsjournal.org Theoretical chemical shifts provide valuable support for the interpretation of experimental NMR spectra.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of compounds. materialsciencejournal.org This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax). materialsciencejournal.orgunar.ac.id Such calculations can also predict how the absorption spectrum might change in different solvents, indicating potential solvatochromic effects like blue or red shifts. materialsciencejournal.org

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule in a simulated environment, such as in a solvent or interacting with a biological target. nih.govnih.gov

In the context of drug design and materials science, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov For instance, a simulation run for a duration like 50 nanoseconds can reveal whether a potential drug molecule remains stably bound to its target's active site or if it undergoes significant conformational changes and disassociates. nih.gov These simulations provide insights into the binding stability and the specific interactions that are maintained over time.

In Silico Prediction of Potential Biological Interactions (e.g., Molecular Docking to Enzyme Active Sites)

Molecular docking is a prominent in silico technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. bohrium.com This method is crucial in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. The process involves placing the ligand in the active site of the receptor and calculating a "docking score," which estimates the binding affinity. researchgate.net

For pyrazole derivatives, molecular docking studies have been performed against various biological targets to explore their potential pharmacological activities. nih.govrsc.org These studies identify key interactions, such as hydrogen bonds and π-π stacking, between the pyrazole compound and the amino acid residues in the enzyme's active site. researchgate.net For example, the hydroxyl group on a pyrazole ring can act as a hydrogen bond donor or acceptor, while the aromatic pyrazole ring can participate in π-π interactions with aromatic residues like phenylalanine or tyrosine.

Table 3: Illustrative Molecular Docking Results for a Pyrazole Derivative Note: This table represents a typical output from a molecular docking study and is for illustrative purposes.

Protein TargetDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Carbonic Anhydrase II-8.5His94, His96Hydrogen Bond, Metal Coordination
Estrogen Receptor Alpha-9.2Asp351, Thr347Hydrogen Bond, Salt Bridge
Cannabinoid Receptor 1-7.9Ser283, Phe200Hydrogen Bond, π-π Stacking

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org QSAR models are built by calculating various molecular descriptors for each compound and then using statistical methods to find an equation that relates these descriptors to the observed activity (e.g., antimicrobial or antioxidant activity). ej-chem.orgnih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties. Once a statistically valid QSAR model is developed, it can be used to predict the biological activity of new, untested compounds based solely on their calculated descriptors. ej-chem.org This approach is valuable in medicinal chemistry for prioritizing the synthesis of compounds that are predicted to be most active, thereby saving time and resources. nih.gov

Mechanistic Insights into Reaction Pathways via Computational Modeling

Computational modeling serves as a powerful tool to elucidate the complex reaction mechanisms that are often difficult to observe experimentally. For pyrazole synthesis, particularly the widely used Knorr condensation involving hydrazines and β-dicarbonyl compounds, theoretical studies have provided significant insights into the reaction pathways, intermediates, and transition states. While computational studies focusing specifically on this compound are not extensively detailed in the literature, the mechanisms for structurally similar pyrazoles have been investigated, offering a robust theoretical framework for its formation.

The reaction between a monosubstituted hydrazine (B178648) and a non-symmetrical β-dicarbonyl compound is known to be a complex mechanistic problem, potentially leading to two different regioisomers. researchgate.net Computational studies, including semi-empirical calculations at the PM3 level, have been employed to rationalize the observed product distributions. researchgate.netcdnsciencepub.com These studies propose a mechanism that moves beyond a simple condensation-cyclization sequence, highlighting the potential for several reversible steps and key intermediates that dictate the final regiochemical outcome. researchgate.net

A generally accepted mechanism, supported by computational analysis, involves the initial attack of one of the hydrazine's nitrogen atoms on a carbonyl group of the dicarbonyl compound. researchgate.net This is followed by a cyclization step and subsequent dehydration. The key intermediate in this pathway is proposed to be a 3,5-dihydroxypyrazolidine. The formation of the two N-C bonds that create this carbinolamine intermediate is considered reversible. researchgate.net According to this model, the dehydration of this cyclic intermediate is the kinetically controlled, rate-determining step that ultimately governs which pyrazole isomer is formed. researchgate.netcdnsciencepub.com

Table 1: Proposed Mechanistic Steps for Pyrazole Formation from Hydrazine and a β-Dicarbonyl Compound

Step Description Key Species/Intermediate Computational Insight
1 Initial Nucleophilic Attack Hydrazine attacks one of the carbonyl carbons of the β-dicarbonyl compound. The choice of which carbonyl group is attacked (C3 or C5 of the dicarbonyl) is a crucial first step in determining the final regioisomer.
2 Formation of Hydrazone/Enamine Intermediate A molecule of water is eliminated to form a linear intermediate. This step is often reversible.
3 Intramolecular Cyclization The remaining free nitrogen of the hydrazine attacks the second carbonyl group. This leads to the formation of a five-membered ring.
4 Formation of Dihydroxypyrazolidine Intermediate A cyclic carbinolamine adduct is formed. This 3,5-dihydroxypyrazolidine is considered a key intermediate in equilibrium with its isomeric form. researchgate.net
5 Kinetically Controlled Dehydration Elimination of water from the dihydroxypyrazolidine intermediate. Semi-empirical calculations suggest this dehydration step is kinetically controlled and determines the final product ratio. researchgate.netcdnsciencepub.com

| 6 | Final Aromatization | A second dehydration step leads to the formation of the stable aromatic pyrazole ring. | This step is typically rapid and irreversible. |

This table is a generalized representation based on computationally supported mechanisms for the reaction of hydrazines with β-dicarbonyl compounds. researchgate.netcdnsciencepub.com

Another relevant pathway involves the reaction of hydrazines with activated enol ethers, such as diethyl ethoxymethylenemalonate, which is a precursor for 3-hydroxy-pyrazole-4-carboxylates. beilstein-journals.org This reaction is proposed to proceed through an initial vinylogous nucleophilic substitution (SNV), where the hydrazine displaces the ethoxy group. beilstein-journals.org This is followed by an intramolecular cyclization to yield the final pyrazole product. beilstein-journals.org Density Functional Theory (DFT) calculations have been used in conjunction with these syntheses to determine the relative stabilities of the possible tautomers of the resulting hydroxypyrazoles, confirming the most stable form of the product. beilstein-journals.org While these calculations focused on product stability rather than the reaction pathway, they underscore the utility of computational methods in studying these systems. beilstein-journals.org

Applications of Ethyl 5 Hydroxy 4 Methyl 1h Pyrazole 3 Carboxylate in Academic Research

Utility as a Synthetic Precursor in Complex Heterocyclic Chemistry

The pyrazole (B372694) ring system is a fundamental building block in the synthesis of more complex heterocyclic structures. Ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate, with its reactive hydroxyl, amine, and ester functionalities, serves as an excellent starting material for the construction of fused heterocyclic systems. A notable application is in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant biological activities.

The synthesis of these fused systems often involves multi-component reactions, which are efficient processes that allow for the construction of complex molecules in a single step. For instance, the reaction of a 5-aminopyrazole derivative with aromatic aldehydes and ethyl pyruvate (B1213749) can yield a series of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates. asianpubs.orgasianpubs.org This transformation highlights the role of the pyrazole precursor in providing the core nitrogen-containing ring for the final bicyclic structure. The general synthetic scheme involves the condensation of the amino group of the pyrazole with a carbonyl compound, followed by cyclization to form the pyridine (B92270) ring. Various synthetic strategies, including microwave-assisted and catalyst-free conditions, have been developed to improve the efficiency and yield of these reactions. researchgate.net

Table 1: Examples of Complex Heterocyclic Systems Synthesized from Pyrazole Precursors

PrecursorReagentsResulting Heterocyclic SystemReference
5-Amino-3-methyl-1-phenyl-1H-pyrazoleAromatic aldehydes, Ethyl pyruvateEthyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates asianpubs.orgasianpubs.org
3-Amino-5-methylpyrazoleSubstituted benzaldehydes, Malononitrile6-Amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles researchgate.net
1H-Pyrazol-3-amino-5-methylBenzaldehyde derivatives, Ethyl acetoacetate4,7-Dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate researchgate.net

Role as a Privileged Scaffold in Medicinal Chemistry Research (focused on scaffold design)

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. The pyrazole nucleus is widely recognized as such a scaffold, and its derivatives are integral to the design of numerous therapeutic agents. nih.govnih.govresearchgate.net The structural features of this compound, including its ability to act as both a hydrogen bond donor and acceptor, make it an attractive starting point for the design of new drug candidates.

The versatility of the pyrazole scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability is crucial for optimizing the interaction of the molecule with its biological target. Pyrazole-based compounds have been successfully developed as inhibitors of various protein kinases, which are key targets in cancer therapy. nih.govmdpi.com The design of these inhibitors often involves modifying the substituents on the pyrazole ring to achieve high potency and selectivity. For example, the introduction of specific aryl groups can lead to compounds with significant anti-inflammatory or anticancer activities. nih.govrsc.org

The presence of the pyrazole moiety in several FDA-approved drugs, such as the anti-inflammatory agent celecoxib (B62257) and the anticoagulant apixaban, underscores its importance in drug discovery. nih.gov Researchers continue to explore the potential of pyrazole derivatives in various therapeutic areas, including neurodegenerative disorders and infectious diseases. nih.govresearchgate.net

Application as a Ligand in Coordination Chemistry Studies

The nitrogen atoms of the pyrazole ring are excellent coordinating agents for metal ions, making pyrazole derivatives valuable ligands in coordination chemistry. nih.govresearchgate.net this compound and related compounds can form stable complexes with a wide range of transition metals, including zinc(II), copper(II), cadmium(II), and iron(II). nih.govscilit.com The resulting metal complexes often exhibit interesting structural, electronic, and magnetic properties.

The coordination behavior of pyrazole-based ligands can be tuned by modifying the substituents on the pyrazole ring. The presence of additional donor atoms, such as the oxygen of the hydroxyl and ester groups in this compound, can lead to the formation of polydentate ligands that can form chelate complexes with metal ions. nih.gov These complexes can have diverse geometries, from tetrahedral to octahedral, depending on the coordination number of the metal ion and the nature of the ligands. scilit.com

The study of these coordination complexes is important for understanding fundamental aspects of metal-ligand bonding and for the development of new catalysts, materials, and therapeutic agents. nih.govnih.gov For instance, metal complexes with pyrazole-based ligands have been investigated for their catalytic activity in various organic transformations and for their potential as antimicrobial agents. nih.gov

Contribution to Agrochemical Research

The pyrazole scaffold is a key component in a number of commercially successful agrochemicals, including herbicides, insecticides, and fungicides. chemimpex.com The biological activity of these compounds is often attributed to the specific substitution pattern on the pyrazole ring. This compound can serve as a precursor for the synthesis of new agrochemical candidates.

Research in this area focuses on the design and synthesis of novel pyrazole derivatives with improved efficacy, selectivity, and environmental profiles. For example, derivatives of pyrazole carboxylic acids are used as building blocks for herbicides that target specific enzymes in weeds, leading to enhanced crop protection. chemimpex.com In vitro studies are conducted to screen these new compounds for their biological activity against various pests and pathogens. The structure-activity relationship (SAR) studies help in identifying the key structural features required for optimal performance.

Potential in Materials Science Research

The unique photophysical properties of certain pyrazole derivatives have led to their investigation in the field of materials science, particularly as fluorescent probes and sensors. benthamdirect.comnih.gov The pyrazole ring can be incorporated into larger conjugated systems to create molecules that exhibit strong fluorescence. The emission properties of these fluorescent pyrazoles can be sensitive to their local environment, making them useful for detecting specific analytes, such as metal ions. nih.govnih.gov

For instance, pyrazole-based fluorescent sensors have been developed for the selective detection of biologically and environmentally important metal ions like Zn2+, Cd2+, and Fe3+. nih.govnih.govsemanticscholar.org These sensors typically operate via a "turn-on" or "turn-off" mechanism, where the fluorescence intensity changes significantly upon binding to the target ion. The design of these sensors often involves the strategic placement of chelating groups on the pyrazole scaffold to ensure selective binding to the desired metal ion. nih.gov

The potential applications of these materials extend to bioimaging, where fluorescent pyrazole derivatives can be used to visualize specific cellular components or processes. benthamdirect.com Furthermore, the presence of polymerizable functional groups on the pyrazole ring opens up the possibility of incorporating these fluorescent units into polymers, leading to the development of new functional materials with tailored optical properties.

Future Directions and Emerging Research Avenues

Development of Next-Generation Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is evolving beyond traditional condensation reactions, with a significant shift towards environmentally benign and efficient "green" methodologies. tandfonline.comresearchgate.net Future research concerning ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate and its analogs will likely focus on adopting these sustainable practices. Key areas of development include:

Iron Catalysis: The use of earth-abundant, inexpensive, and low-toxicity iron catalysts is a promising alternative to noble metal catalysts. rsc.orgrsc.org Researchers have demonstrated efficient iron-catalyzed multicomponent strategies for synthesizing tri-substituted pyrazoles from biomass-derived alcohols, which eliminates the need for pre-functionalized starting materials and harsh oxidants. rsc.orgrsc.orgresearchgate.net

Multicomponent Reactions (MCRs): One-pot MCRs are highly valued for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. nih.govmdpi.com The development of novel MCRs using sustainable catalysts, such as nanocatalysts or reusable materials like Amberlyst-70, in aqueous media or solvent-free conditions, represents a significant avenue for the synthesis of functionalized pyrazoles. tandfonline.comnih.gov

Alternative Energy Sources: Microwave and ultrasound irradiation have emerged as effective tools to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of heterocyclic compounds, including pyranopyrazoles. nih.govias.ac.in

Table 1: Comparison of Sustainable Synthetic Approaches for Pyrazole Derivatives
MethodologyKey FeaturesAdvantagesRelevant Sources
Iron-Catalyzed Dehydrogenative CouplingUses iron(II) pincer complexes with alcohols as primary feedstock.Eliminates need for pre-functionalized materials, uses earth-abundant metal, avoids noble metal catalysts. rsc.org, researchgate.net, rsc.org
Heterogeneous Catalysis in MCRsEmploys reusable catalysts like nano-MgO, nano-TiO2, or copper ferrite (B1171679) in one-pot reactions.High product yields, short reaction times, catalyst recyclability, often uses green solvents like water. nih.gov
Ultrasound-Assisted MCRsUtilizes ultrasonic irradiation to promote the reaction between aldehydes, malononitrile, and pyrazolinones.Excellent yields (86-95%) in very short times (10 min) at room temperature. nih.gov
Use of Green CatalystsEmploys catalysts like Amberlyst A21 or meglumine (B1676163).High yields in short reaction times, environmentally benign. tandfonline.com

Exploration of Novel and Undiscovered Chemical Reactivity Patterns

While the fundamental reactivity of the pyrazole ring is well-documented, the specific substitution pattern of this compound offers opportunities to explore novel chemical transformations. The pyrazole ring is an aromatic system with two adjacent nitrogen atoms, which influences the electron density and reactivity of the ring carbons. chemicalbook.com

Future research can focus on:

Site-Selective Functionalization: The C4 position of the pyrazole ring is generally susceptible to electrophilic attack. chemicalbook.com Investigating selective electrophilic substitution reactions (e.g., halogenation, nitration) on the C4-methyl group or exploring nucleophilic substitution pathways could lead to new derivatives.

Reactivity of Substituents: The hydroxyl group at position 5 and the ethyl carboxylate at position 3 are key functional handles. Exploring the oxidation of the hydroxyl group to a carbonyl or the reduction of the ester to an alcohol could yield new classes of pyrazole derivatives with different properties.

Ring-Closing and Ring-Opening Reactions: Employing the existing functional groups to participate in intramolecular cyclizations, such as ring-closing metathesis, could generate novel fused heterocyclic systems. nih.gov Conversely, subjecting the pyrazole ring to strong bases or electrolytic oxidation could lead to ring-opening, providing access to different acyclic structures. chemicalbook.com

Tautomerism and Reactivity: The tautomeric nature of pyrazoles can have significant implications for their reactivity. mdpi.comglobalresearchonline.net Studies aimed at understanding and controlling the tautomeric equilibrium of this compound could unlock new reaction pathways.

Integration of Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry has become an essential tool for understanding the structural and functional properties of pyrazole derivatives at a molecular level. eurasianjournals.com Advanced computational methods can provide deep insights into reaction mechanisms, electronic properties, and molecular interactions, guiding synthetic efforts and the design of new molecules. researchgate.net

Future directions in this area include:

Density Functional Theory (DFT) Calculations: DFT is widely used to investigate the electronic structure, molecular geometry, and reactivity of pyrazoles. eurasianjournals.comresearchgate.net It can be employed to calculate HOMO-LUMO energy gaps to predict chemical reactivity, model reaction pathways to elucidate mechanisms, and analyze vibrational spectra to corroborate experimental data. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations allow for the exploration of the dynamic behavior and conformational space of molecules over time. eurasianjournals.com For this compound, MD simulations can be used to study its stability in different solvents and its interactions with biological macromolecules, such as enzymes or receptors. researchgate.net

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target. eurasianjournals.comnih.gov By docking the pyrazole compound into the active sites of various enzymes, researchers can hypothesize its mechanism of action and predict its potential biological activity, thereby guiding the synthesis of more potent analogs. researchgate.net

Rational Design and Synthesis of Derivatives with Tuned In Vitro Biological Profiles

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic actions, including anti-inflammatory and anticancer agents. nih.govresearchgate.netnih.gov A major future avenue is the rational design of derivatives of this compound to optimize its biological activity against specific targets.

This involves a cyclic process:

Synthesis of a Library: Creating a focused library of analogs by systematically modifying the substituents on the pyrazole core. For instance, the methyl group, the ester, and the N-H position can be altered.

In Vitro Screening: Evaluating the synthesized compounds against a panel of biological targets, such as cancer cell lines (e.g., MCF-7, A549) or specific enzymes. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Analysis: Correlating the changes in chemical structure with the observed biological activity to identify key pharmacophoric features. researchgate.netnih.gov For example, studies have shown that adding specific aryl groups to the pyrazole ring can significantly enhance anti-inflammatory or anticancer potency. nih.govnih.gov

Computational Guidance: Using molecular docking and other computational tools to understand the SAR data and to design the next generation of compounds with improved potency and selectivity. nih.govnih.gov

Table 2: Examples of Biological Activities of Functionalized Pyrazole Derivatives
Pyrazole Derivative ClassReported In Vitro Biological ActivityPotential Mechanism/TargetRelevant Sources
Diarylaniline PyrazolesAntiviral (Non-nucleoside reverse transcriptase inhibitors)HIV reverse transcriptase nih.gov
Coumarin-Substituted PyrazolesAntimicrobial (potent against MRSA), biofilm inhibitionBacterial cell wall/membrane disruption nih.gov
3,5-Diaryl PyrazolesAnti-inflammatory (IL-6 and TNF-α inhibition)Inhibition of pro-inflammatory cytokine production nih.gov
1-Aryl-1H-pyrazole-imidazoline DerivativesTrypanocidal (anti-Chagas disease)T. cruzi cysteine protease inhibition nih.gov
Pyrano[2,3-c]pyrazolesAnticancer, antimicrobialChk1 kinase inhibition, various researchgate.net, mdpi.com

Multidisciplinary Research at the Interface of Chemistry and Biology

The most significant breakthroughs involving this compound will likely emerge from collaborative research that spans the traditional boundaries between scientific disciplines. The interface of synthetic chemistry, computational modeling, and molecular biology is particularly fertile ground for innovation. researchgate.netnih.gov

Future research programs will increasingly involve teams of synthetic organic chemists to create novel derivatives, computational chemists to model their behavior and predict activity, and biologists to perform in vitro and in vivo evaluations. nih.govnih.gov This integrated approach accelerates the discovery pipeline, allowing for rapid cycles of design, synthesis, and testing. researchgate.net By combining expertise, researchers can more effectively tackle complex challenges, such as developing selective enzyme inhibitors, overcoming drug resistance in pathogens, or designing novel materials with specific properties, all based on the versatile pyrazole scaffold. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves formylation or substitution reactions starting from pyrazole precursors. For example, formic acid with catalysts (e.g., sulfuric acid) under controlled temperatures (40–60°C) is used to introduce formyl groups . Optimization strategies include:

  • Temperature control : Maintaining 50–60°C improves intermediate stability.
  • Catalyst selection : Triethylamine enhances nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts.
    For scale-up, continuous flow reactors reduce side reactions and improve yield consistency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be addressed?

Key techniques include:

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., hydroxy and methyl groups) via chemical shifts (δ 5.2–6.5 ppm for pyrazole protons) .
  • IR spectroscopy : Confirms ester (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹) groups .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 199.1).
    Discrepancies in spectral data (e.g., unexpected splitting) require impurity checks via HPLC or repetition under anhydrous conditions . Computational validation (DFT-based NMR prediction) can resolve ambiguities .

Q. What are the primary biological activities reported for this compound, and what standard assays are used to evaluate them?

Reported activities include:

  • Anti-inflammatory : Inhibition of COX-2 via enzyme-linked immunosorbent assay (ELISA) .
  • Antimicrobial : Broth microdilution assays against S. aureus (MIC ~32 µg/mL) .
  • Analgesic : Tail-flick test in rodent models (ED₅₀ 25 mg/kg) .
    Standard protocols involve positive controls (e.g., ibuprofen for anti-inflammatory assays) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding affinities to targets such as:

  • COX-2 : Hydroxy and ester groups form hydrogen bonds with Arg120 and Tyr355 .
  • DNA gyrase : Methyl group enhances hydrophobic interactions in the enzyme’s active site .
    Validation requires comparing docking scores (ΔG ≤ -7 kcal/mol) with experimental IC₅₀ values. MD simulations (AMBER) assess binding stability over 100 ns trajectories .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Contradictions (e.g., variable MIC values) may arise from:

  • Strain variability : Use standardized strains (ATCC) and growth conditions .
  • Structural analogs : Compare substituent effects (e.g., 4-methyl vs. 4-fluorophenyl derivatives alter hydrophobicity) .
  • Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers .

Q. What considerations are critical when designing derivatives to enhance pharmacological properties?

Focus on:

  • Substituent positioning : 5-Hydroxy groups enhance hydrogen bonding, while 4-methyl improves metabolic stability .
  • Bioisosteric replacement : Replace ester groups with carboxamide to reduce hydrolysis .
  • SAR studies : Test derivatives (e.g., 3-chloro or 5-amino analogs) in dose-response assays to identify potency trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.